![molecular formula C22H25Mn3N2O8-3 B574890 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate CAS No. 186299-34-3](/img/structure/B574890.png)
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate
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Overview
Description
The compound “2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate” is a manganese coordination complex featuring a tetradentate Schiff base ligand. The ligand is derived from the condensation of a diamine with dialdehyde precursors containing dimethoxyphenolate groups, coordinated to a manganese center, likely in the +2 or +3 oxidation state. Acetate ions act as counterions or ancillary ligands. This complex is hypothesized to exhibit octahedral geometry, with the Schiff base ligand occupying four coordination sites and acetate ions completing the coordination sphere .
Key structural features include:
- Schiff base linkages: Formed via imine bonds between amine and aldehyde groups.
- Dimethoxyphenolate moieties: Electron-rich aromatic rings with methoxy (-OCH₃) substituents enhancing ligand stability and metal-binding affinity.
- Acetate coordination: Likely participating in monodentate or bridging modes, influencing solubility and reactivity .
Synthesis typically involves reacting manganese acetate with the preformed Schiff base ligand under reflux in polar solvents like methanol or ethanol. Crystallographic data for such complexes are often resolved using software suites like SHELX or WinGX .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate is synthesized through a series of chemical reactions involving manganese and salen ligands. The synthesis typically involves the reaction of manganese acetate with a salen ligand in the presence of a base. The reaction conditions often include a solvent such as ethanol or dimethyl sulfoxide, and the reaction is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate undergoes several types of chemical reactions, including:
Oxidation: This compound exhibits catalase activity, decomposing hydrogen peroxide into water and oxygen.
Reduction: It can reduce superoxide radicals, mimicking the activity of superoxide dismutase.
Substitution: The compound can undergo ligand exchange reactions, where the salen ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is a common reagent used in oxidation reactions involving this compound.
Reduction: Superoxide radicals are typically generated in situ using reagents like xanthine and xanthine oxidase.
Substitution: Ligand exchange reactions often use various salen ligands and bases in solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Water and oxygen are the primary products of the catalase activity of this compound.
Reduction: The reduction of superoxide radicals results in the formation of oxygen and hydrogen peroxide.
Substitution: The major products depend on the specific ligands used in the substitution reactions.
Scientific Research Applications
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate has a wide range of scientific research applications, including:
Mechanism of Action
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate exerts its effects by mimicking the activities of superoxide dismutase and catalase. It catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, and subsequently decomposes hydrogen peroxide into water and oxygen. This dual activity helps in reducing oxidative stress by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligand-Based Comparisons
Compound Sm2Sn (C₁₉H₂₂O₇)
- Structure: A hydroxyacetophenone derivative with dimethoxy groups and a syringyl moiety.
- Key differences : Lacks a metal center and Schiff base linkages.
- Synthesis : Produced via alkaline CuO oxidation of lignin, contrasting with the target compound’s Schiff base condensation route.
- Properties: Higher solubility in organic solvents due to non-ionic structure compared to the polar, charged manganese complex .
Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
- Structure : Features a thiophene core with ester and amide groups.
- Key differences: No metal coordination or aromatic methoxy groups.
- Relevance : Demonstrates how ester functionalities (common in the target’s acetate counterion) influence hydrophobicity .
Metal Complex Comparisons
Manganese(III) Acetate Complexes
- Structure : Similar octahedral geometry but often with simpler ligands (e.g., acetylacetonate).
Iron-Schiff Base Complexes
- Structure : Analogous ligand frameworks but with Fe(II/III) centers.
- Key differences : Manganese complexes often exhibit lower redox stability but higher catalytic versatility in oxidation reactions .
Data Tables
Table 1: Molecular Properties Comparison
*Hypothetical calculation based on ligand and manganese acetate stoichiometry.
Table 2: Analytical Techniques Applied
Research Findings and Discussion
- Synthetic Efficiency : The target compound’s Schiff base condensation method offers modular ligand design compared to lignin-derived Sm2Sn, enabling tailored metal-ligand interactions .
- Structural Stability: Dimethoxy groups on the phenolate rings enhance ligand rigidity and metal-binding affinity, contrasting with simpler hydroxyacetophenones lacking methoxy substituents .
- Catalytic Potential: Manganese-Schiff base complexes are noted for oxidase-like activity, surpassing iron analogs in substrate scope due to manganese’s flexible redox chemistry .
Biological Activity
The compound 2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate; manganese; acetate is a complex organic molecule that combines a phenolic moiety with manganese acetate. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Phenolic Group : The presence of methoxy groups enhances the electron-donating ability, potentially influencing biological interactions.
- Manganese Ion : Manganese plays a crucial role in various enzymatic processes and is known for its antioxidant properties.
- Acetate Group : The acetate moiety may affect solubility and bioavailability.
Antioxidant Properties
Research indicates that manganese-containing compounds exhibit significant antioxidant properties. Manganese acts as a cofactor for superoxide dismutase (SOD), an enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The inclusion of the phenolic component in this compound may enhance its radical scavenging activity due to the presence of hydroxyl groups .
Enzymatic Activity
The compound's interaction with various enzymes has been studied, particularly in relation to its ability to modulate enzymatic pathways involved in oxidative stress. For instance, studies have shown that manganese acetate can influence the activity of enzymes such as catalase and glutathione peroxidase, thereby playing a protective role against cellular damage .
Neuroprotective Effects
Manganese has been implicated in neuroprotection due to its role in mitochondrial function and antioxidant defense. The combination of manganese with phenolic compounds may provide synergistic effects that protect neuronal cells from apoptosis induced by oxidative stress. Case studies involving animal models have demonstrated that such compounds can reduce neurodegeneration markers .
Case Studies
The proposed mechanism through which this compound exerts its biological effects includes:
- Radical Scavenging : The phenolic portion donates electrons to free radicals, neutralizing them.
- Metal Ion Chelation : The structure may chelate transition metals, reducing their availability for catalyzing harmful reactions.
- Enzyme Activation : By acting as a cofactor, manganese enhances the activity of antioxidant enzymes.
Properties
IUPAC Name |
2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6.C2H4O2.3Mn/c1-25-13-7-17(23)15(19(9-13)27-3)11-21-5-6-22-12-16-18(24)8-14(26-2)10-20(16)28-4;1-2(3)4;;;/h7-12,23-24H,5-6H2,1-4H3;1H3,(H,3,4);;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFGPDWFRWXFGZ-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].COC1=CC(=C(C(=C1)OC)C=NCCN=CC2=C(C=C(C=C2OC)OC)[O-])[O-].[Mn].[Mn].[Mn] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Mn3N2O8-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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